Oral Bioavailability vs. Benzisothiazole Agonist
Compound 14d exhibits significantly higher oral bioavailability (F = 68.71%) compared to the benzisothiazole HIF-2α agonist Compound 26 (F = 41.38%) when both are evaluated in rodent pharmacokinetic models [1][2]. This 1.66-fold improvement is critical for in vivo dosing regimens.
| Evidence Dimension | Oral bioavailability (F%) |
|---|---|
| Target Compound Data | 68.71% |
| Comparator Or Baseline | Compound 26 (benzisothiazole HIF-2α agonist): 41.38% |
| Quantified Difference | 1.66-fold higher |
| Conditions | Rodent (rat) pharmacokinetic study |
Why This Matters
Higher oral bioavailability enables lower doses, reduced cost per in vivo experiment, and more robust systemic exposure for preclinical efficacy studies.
- [1] Chen, S. et al. Identification of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives and analogs as novel HIF-2α agonists through docking-based virtual screening and structural modification. Eur. J. Med. Chem. 2024, 267, 116645. View Source
- [2] Yu, Y. et al. Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α) Agonist and Its Synergistic Therapy with Prolyl Hydroxylase Inhibitors for the Treatment of Renal Anemia. J. Med. Chem. 2021, 64, 17384–17402. View Source
